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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the photochemical behavior of ortho-

substituted benzophenones. The position of substituents on the benzophenone core

dramatically influences the deactivation pathways of the excited state, leading to a rich and

varied photochemistry. Understanding these pathways is critical for applications ranging from

photopolymerization and UV curing to the design of photolabile protecting groups and

photosensitizers in drug development. This document outlines the core photochemical

reactions, presents key quantitative data, details relevant experimental protocols, and

illustrates the underlying mechanistic pathways.

Core Photochemical Principles: A Tale of Two
Pathways
Upon absorption of ultraviolet (UV) light, benzophenone and its derivatives are promoted from

the ground state (S₀) to an excited singlet state (S₁). Due to a highly efficient intersystem

crossing (ISC), the excited singlet state rapidly converts to a longer-lived triplet state (T₁). This

triplet state is the primary photoactive species responsible for the majority of benzophenone's

photochemistry. For ortho-substituted benzophenones, two principal intramolecular reaction

pathways dominate: Photoenolization and the Norrish Type II reaction.

1. Photoenolization:
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Ortho-alkyl substituted benzophenones, such as 2-methylbenzophenone, predominantly

undergo a process called photoenolization. This reaction involves the intramolecular

abstraction of a hydrogen atom from the ortho-substituent by the excited carbonyl oxygen. This

hydrogen abstraction occurs from the triplet state and results in the formation of a short-lived

biradical intermediate. This biradical then rearranges to form a pair of isomeric photoenols.

These enols are highly reactive and can revert to the ground state ketone or be trapped by

various reagents. The photoenolization of 2,4-dimethylbenzophenone, 2-

isopropylbenzophenone, and 2-benzylbenzophenone has been investigated, revealing that the

hydrogen-abstraction step occurs from the triplet state with a lifetime of 30 ns or less.[1] Each

of these ketones produces two isomeric enols with a high degree of reactivity.[1]

2. Norrish Type II Reaction:

When an ortho-substituent contains a γ-hydrogen atom (a hydrogen on the third carbon from

the carbonyl group), the Norrish Type II reaction becomes a significant pathway.[2][3][4][5][6]

This reaction is characterized by the intramolecular abstraction of the γ-hydrogen by the

excited carbonyl oxygen, leading to the formation of a 1,4-biradical. This biradical intermediate

can then undergo one of two subsequent reactions:

Cleavage (Fragmentation): The carbon-carbon bond between the α and β carbons cleaves,

resulting in the formation of an alkene and an enol, which then tautomerizes to a smaller

ketone.

Cyclization (Yang Cyclization): The biradical cyclizes to form a cyclobutanol derivative.

The efficiency of the Norrish Type II reaction is dependent on the conformation of the molecule

and the lifetime of the triplet excited state.

Quantitative Data on Photochemical Behavior
The following tables summarize key quantitative data for the photochemical behavior of

selected ortho-substituted benzophenones. It is important to note that comprehensive data for

a wide range of these compounds is not always available in a single source, and values can

vary with experimental conditions such as solvent and temperature.

Table 1: Triplet State Lifetimes of Selected Benzophenones
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Compound Solvent Triplet Lifetime (τ) Reference

Benzophenone Acetonitrile
a few microseconds

(at room temp.)
[7]

Benzophenone Low Temperature milliseconds [7]

2,4-

Dimethylbenzophenon

e

Not Specified ≤ 30 ns [1]

2-

Isopropylbenzopheno

ne

Not Specified ≤ 30 ns [1]

2-

Benzylbenzophenone
Not Specified ≤ 30 ns [1]

Table 2: Quantum Yields of Photoreactions for Selected Benzophenones

Compound Reaction Type Solvent
Quantum Yield
(Φ)

Reference

Valerophenone Norrish Type II Not Specified ~0.3

Butyrophenone Norrish Type II Not Specified ~0.4

2-Ethoxy-

pyrrolin-5-one
Norrish Type II tert-Butyl alcohol

Varies with

concentration
[4]

Note: Specific quantum yield data for the photoenolization of many ortho-substituted

benzophenones is not readily available in compiled formats and often requires consultation of

primary literature for specific experimental conditions.

Experimental Protocols
1. Determination of Photochemical Quantum Yield

The quantum yield (Φ) of a photochemical reaction is the ratio of the number of molecules

undergoing a specific event to the number of photons absorbed by the system. The relative
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method, using a chemical actinometer, is a common approach.

Methodology:

Actinometer Preparation: A well-characterized chemical actinometer with a known quantum

yield at the irradiation wavelength is prepared. Potassium ferrioxalate is a common

actinometer for the UV region.

Sample Preparation: A solution of the ortho-substituted benzophenone of interest is prepared

in a suitable solvent. The concentration is adjusted to ensure sufficient absorbance at the

irradiation wavelength.

Irradiation: The sample and actinometer solutions are irradiated in parallel using a

monochromatic light source (e.g., a laser or a lamp with a monochromator). The irradiation

time is kept short to minimize product absorption and secondary photoreactions.

Analysis: The extent of the photoreaction in both the sample and the actinometer is

determined using a suitable analytical technique. For the sample, this could be UV-Vis

spectroscopy, HPLC, or GC to quantify the disappearance of the reactant or the appearance

of a product. For the ferrioxalate actinometer, the amount of Fe²⁺ formed is determined

spectrophotometrically after complexation with 1,10-phenanthroline.

Calculation: The quantum yield of the sample (Φ_sample) is calculated using the following

equation:

Φ_sample = Φ_act * (moles of sample reacted / moles of actinometer reacted) * (I_act /

I_sample)

where Φ_act is the quantum yield of the actinometer, and I_act and I_sample are the

amounts of light absorbed by the actinometer and the sample, respectively. If the

absorbances of the two solutions are identical at the irradiation wavelength, the intensity

ratio is 1.

2. Laser Flash Photolysis (LFP)

LFP is a powerful technique for studying the kinetics and spectra of transient species such as

triplet excited states and biradicals.
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Methodology:

Sample Preparation: A solution of the ortho-substituted benzophenone is prepared in a

spectroscopic-grade solvent and placed in a quartz cuvette. The solution is typically

deoxygenated by bubbling with an inert gas (e.g., nitrogen or argon) to prevent quenching of

the triplet state by oxygen.

Excitation: The sample is excited with a short, high-intensity laser pulse (the "pump" pulse) at

a wavelength where the benzophenone derivative absorbs. A common choice is a Nd:YAG

laser, which can provide pulses at 355 nm.

Probing: A second, weaker light source with a broad spectral range (the "probe" pulse) is

passed through the sample at a right angle to the pump beam. This probe light is directed to

a detector (e.g., a photomultiplier tube or a CCD camera).

Data Acquisition: The absorption of the probe light by the transient species is measured as a

function of time after the laser flash. By varying the wavelength of the probe light, a transient

absorption spectrum can be constructed.

Kinetic Analysis: The decay of the transient absorption at a specific wavelength is monitored

over time to determine the lifetime of the transient species. The decay kinetics can be

analyzed to obtain rate constants for various deactivation processes.

Visualization of Photochemical Pathways and
Experimental Workflows
Diagram 1: Photoenolization of an Ortho-Alkylbenzophenone

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1295077?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Ground State (S₀)
Ortho-Alkylbenzophenone Excited Singlet State (S₁)UV Light (hν) Excited Triplet State (T₁)

Intersystem
Crossing (ISC) Triplet Biradical

Intermediate

Intramolecular
H-Abstraction

Z-Photoenol

E-Photoenol

Trapped Product

Trapping Agent

Ground State (S₀)

Reversion

Trapping Agent

Reversion

Click to download full resolution via product page

Caption: Photoenolization pathway of an ortho-alkylbenzophenone.
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Diagram 2: Norrish Type II Reaction of an Ortho-Substituted Benzophenone
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Caption: Norrish Type II reaction pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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